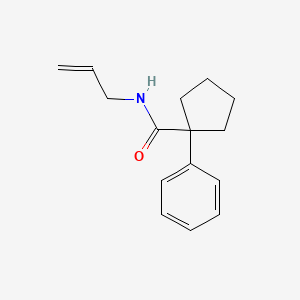
(Phenylcyclopentyl)-N-prop-2-enylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Phenylcyclopentyl)-N-prop-2-enylformamide, commonly known as PAC-1, is a small molecule that has been studied for its potential as an anti-cancer agent. PAC-1 was first discovered in 2008 by researchers at the University of Illinois, and since then, there has been significant interest in its synthesis, mechanism of action, and potential applications in cancer research.
Scientific Research Applications
Multicomponent Ugi Reaction in Organic Synthesis
The multicomponent Ugi reaction, involving the coupling of aniline derivatives with isocyanides and other components, is a powerful tool in organic synthesis for creating complex molecules with high yields. For instance, the preparation of N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide demonstrates the utility of this approach in synthesizing tripeptoid derivatives characterized by detailed spectral data, showcasing the method's efficiency and versatility in constructing novel compounds (S. D. Ganesh et al., 2016).
Antimicrobial Activity of Novel Heterocycles
Research into the antimicrobial properties of new heterocyclic compounds containing the 1,3,4-thiadiazole moiety has revealed that these structures can display significant activity against various microorganisms. The synthesis and evaluation of thiadiazole-enaminones and their derivatives highlight the potential of these compounds in developing new antimicrobial agents, underscoring the importance of innovative chemical synthesis in combating microbial resistance (T. Farghaly et al., 2011).
Development of Antiproliferative Agents
The exploration of phenylpropylthio analogues and benzamide derivatives in the context of antiproliferative activity against cancer cells, including cancer stem cells, represents a promising avenue for cancer therapy. Compounds derived from modifications of sirtinol, such as salermide, have shown significant apoptosis induction and granulocytic differentiation in leukemia cells, as well as potent antiproliferative effects in breast, colon cancer cell lines, and glioblastoma multiforme cancer stem cells. These findings indicate the potential of structurally diverse N-phenylformamide derivatives in developing novel anticancer therapies (D. Rotili et al., 2012).
Enaminone Derivatives for Therapeutic Applications
Enaminones, as enamines of ss-dicarbonyl compounds, have been investigated for their therapeutic potential across a range of applications. Initial research highlighted their anticonvulsant activity, with further studies expanding into areas such as brain transport mechanisms and the development of regression models for synthetic direction. This body of work underscores the versatility and potential of enaminones as pharmacophores for various therapeutic applications, including neurological disorders (N. Eddington et al., 2000).
Mechanism of Action
Target of Action
The primary target of (Phenylcyclopentyl)-N-prop-2-enylformamide is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is a cell surface glycoprotein receptor involved in the costimulatory signal essential for T-cell receptor (TCR)-mediated T-cell activation .
Mode of Action
It is known that the compound interacts with dpp-4, potentially influencing the receptor’s activity . This interaction may result in changes to T-cell activation, impacting immune responses.
Biochemical Pathways
Given its target, it is likely to influence pathways related to t-cell activation and immune response . The downstream effects of these changes could include alterations in immune system function and response to pathogens.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its impact on T-cell activation. By interacting with DPP-4, the compound could potentially influence T-cell responses, which could have broad effects on immune system function .
properties
IUPAC Name |
1-phenyl-N-prop-2-enylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-2-12-16-14(17)15(10-6-7-11-15)13-8-4-3-5-9-13/h2-5,8-9H,1,6-7,10-12H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOPFXVLCKTRQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1(CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-benzylpiperazin-1-yl)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2998587.png)
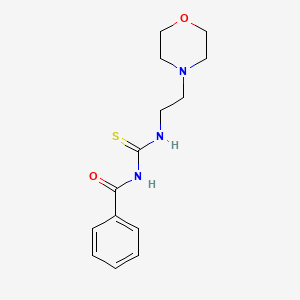
![2,6-Diisopropyl-4-{[4-(4-methoxyphenyl)piperazino]methyl}benzenol](/img/structure/B2998591.png)
![2-((3-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2998593.png)
![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2998594.png)
![3,4,5-triethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2998595.png)
![Diethyl 5-[2-[[4-benzyl-5-[[(3-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2998600.png)
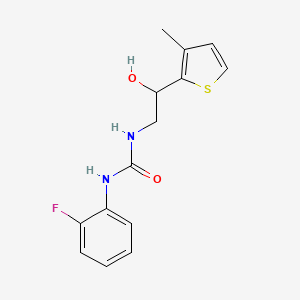
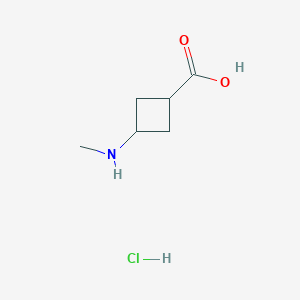
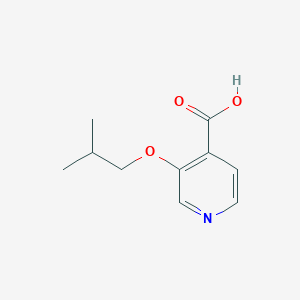
![N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2998605.png)
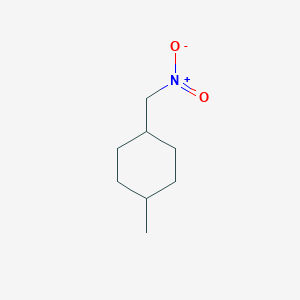
![1-((3,5-dimethylisoxazol-4-yl)methyl)-3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2998607.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2998608.png)